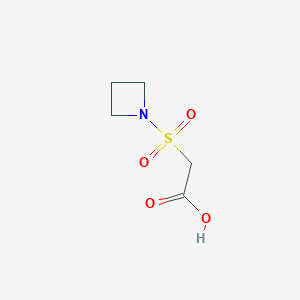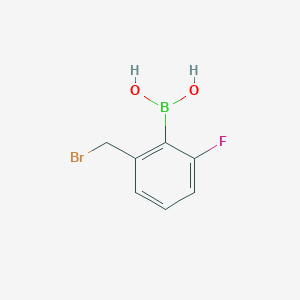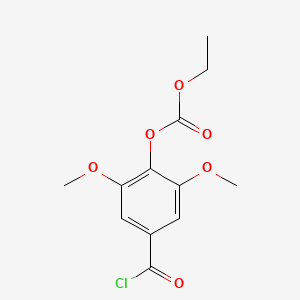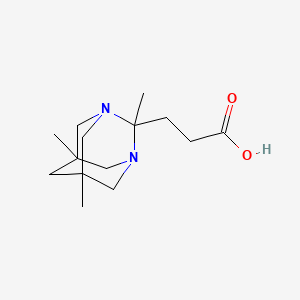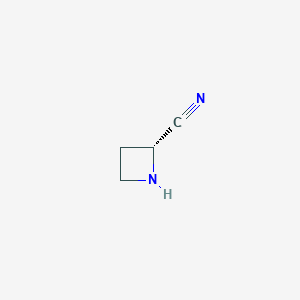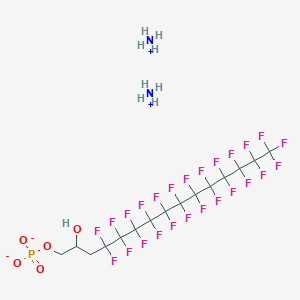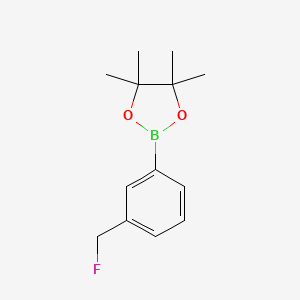![molecular formula C9H5BrClF4N B15201831 N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride CAS No. 930778-46-4](/img/structure/B15201831.png)
N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromomethyl group, a fluorophenyl ring, and a trifluoroacetimidoyl chloride moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride typically involves multiple steps. One common method includes the bromination of a fluorophenyl precursor, followed by the introduction of the trifluoroacetimidoyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the fluorophenyl ring with another aromatic ring .
Aplicaciones Científicas De Investigación
N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing, with studies focusing on its ability to form bioactive compounds.
Mecanismo De Acción
The mechanism of action of N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group, for instance, can undergo nucleophilic substitution, while the trifluoroacetimidoyl chloride moiety can participate in acylation reactions. These reactions enable the compound to interact with molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other halogenated phenyl derivatives and trifluoroacetimidoyl chloride analogs. Examples include:
2-Bromomethyl-2,3-dihydrobenzofurans: These compounds share the bromomethyl group and are used in similar substitution reactions.
Fluorophenyl derivatives: Compounds with fluorophenyl rings exhibit similar reactivity and applications in organic synthesis.
Uniqueness
What sets N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride apart is the combination of its functional groups, which provide a unique reactivity profile. The presence of both bromomethyl and trifluoroacetimidoyl chloride groups allows for a diverse range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
930778-46-4 |
|---|---|
Fórmula molecular |
C9H5BrClF4N |
Peso molecular |
318.49 g/mol |
Nombre IUPAC |
N-[2-(bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H5BrClF4N/c10-4-5-1-2-6(12)3-7(5)16-8(11)9(13,14)15/h1-3H,4H2 |
Clave InChI |
NAQROJVNWKJABU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)N=C(C(F)(F)F)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


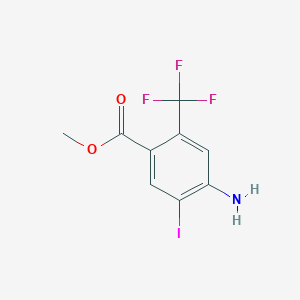
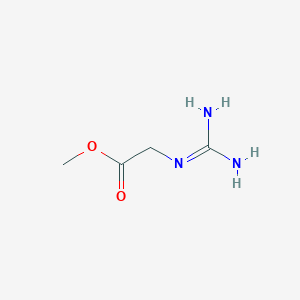
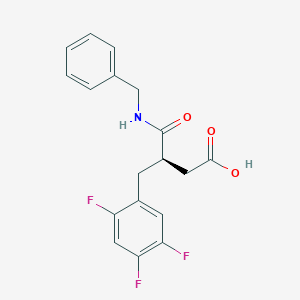
![N-(2-aminoethyl)-2-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulphonamide](/img/structure/B15201766.png)
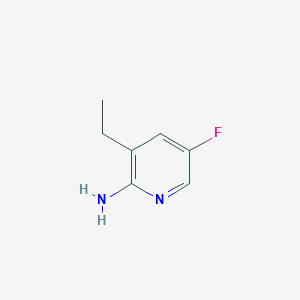
![(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B15201784.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-](/img/structure/B15201798.png)
